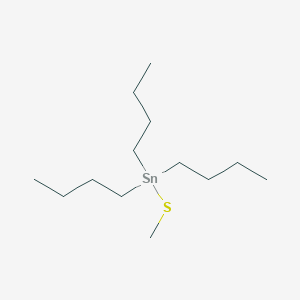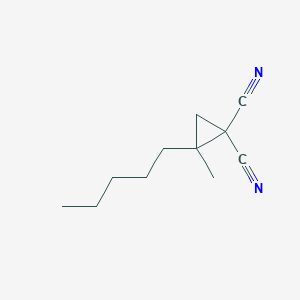
2-Methyl-2-pentyl-1,1-cyclopropanedicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-pentyl-1,1-cyclopropanedicarbonitrile is a chemical compound that belongs to the class of cyclopropanedicarbonitriles. It is commonly used in scientific research for its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 2-Methyl-2-pentyl-1,1-cyclopropanedicarbonitrile is not well understood. However, it is believed to act as a nucleophile in chemical reactions, due to the presence of the carbon-carbon triple bond in the cyclopropane ring. It may also have other unique properties that make it useful in scientific research.
Biochemical And Physiological Effects
There is currently limited information available on the biochemical and physiological effects of 2-Methyl-2-pentyl-1,1-cyclopropanedicarbonitrile. However, it is believed to be relatively non-toxic and non-reactive, making it a safe choice for use in scientific research.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Methyl-2-pentyl-1,1-cyclopropanedicarbonitrile is its ease of synthesis and high purity. It is also relatively non-toxic and non-reactive, making it a safe choice for use in scientific research. However, its limited solubility in water can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research involving 2-Methyl-2-pentyl-1,1-cyclopropanedicarbonitrile. Some possible areas of study include its use as a building block in the synthesis of new pharmaceuticals and agrochemicals, its potential use in organic solar cells, and its potential as a chiral auxiliary in asymmetric synthesis. Further research is needed to fully understand the properties and potential applications of this unique chemical compound.
Synthesis Methods
The synthesis of 2-Methyl-2-pentyl-1,1-cyclopropanedicarbonitrile involves the reaction of 2-methyl-1-pentene with cyanogen bromide in the presence of a catalyst. The reaction yields the desired product in good yield and purity. The synthesis method is relatively simple and straightforward, making it a popular choice for scientific research.
Scientific Research Applications
2-Methyl-2-pentyl-1,1-cyclopropanedicarbonitrile has a wide range of potential applications in scientific research. It is commonly used as a building block in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It has also been studied for its potential use in organic solar cells and as a chiral auxiliary in asymmetric synthesis.
properties
CAS RN |
16738-90-2 |
|---|---|
Product Name |
2-Methyl-2-pentyl-1,1-cyclopropanedicarbonitrile |
Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2-methyl-2-pentylcyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C11H16N2/c1-3-4-5-6-10(2)7-11(10,8-12)9-13/h3-7H2,1-2H3 |
InChI Key |
PFEVXHRLKFTYKG-UHFFFAOYSA-N |
SMILES |
CCCCCC1(CC1(C#N)C#N)C |
Canonical SMILES |
CCCCCC1(CC1(C#N)C#N)C |
synonyms |
2-Methyl-2-pentyl-1,1-cyclopropanedicarbonitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2,4-Bis(phenylmethoxy)phenyl]-2-methoxyethanone](/img/structure/B96498.png)
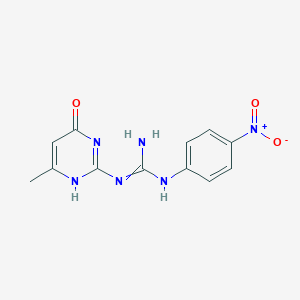
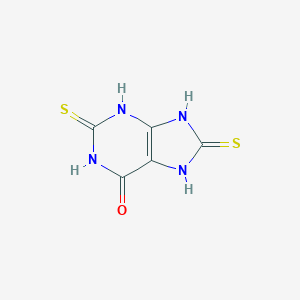
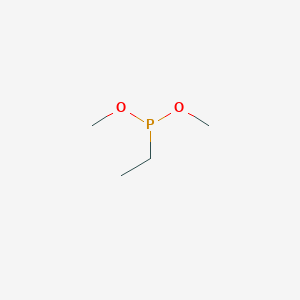
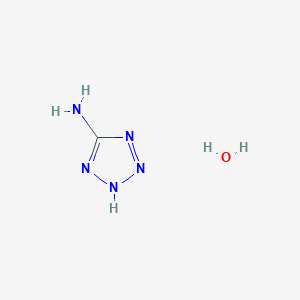
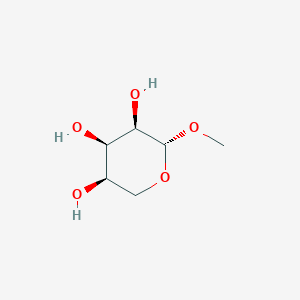
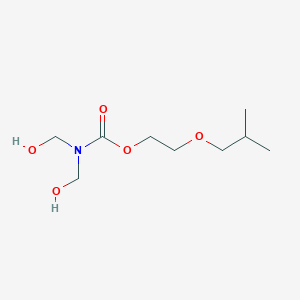
![4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B96513.png)
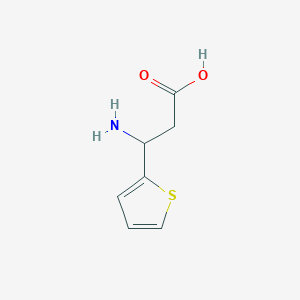
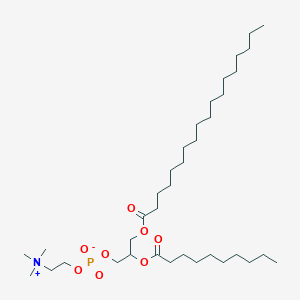
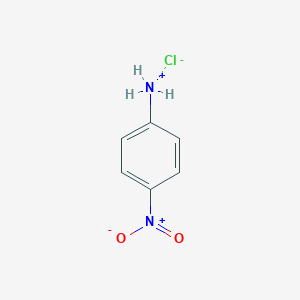
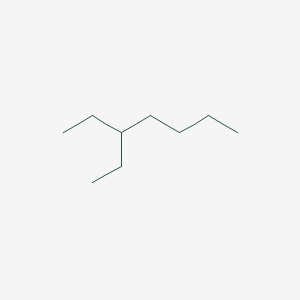
![Pyridine, 2-[(tert-butylthio)methyl]-6-methyl-](/img/structure/B96523.png)
